molecular formula C12H11BrCl2O3 B3262107 Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate CAS No. 35158-45-3

Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate

Cat. No.: B3262107
CAS No.: 35158-45-3
M. Wt: 354.02 g/mol
InChI Key: PBUSBRQRAAHHLO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate is a brominated β-keto ester characterized by a 3,4-dichlorophenyl group and a reactive bromine substituent at the β-position. Its molecular formula is C₁₂H₁₁BrCl₂O₃, with a molar mass of 353.8 g/mol.

Properties

IUPAC Name

ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrCl2O3/c1-2-18-11(16)6-8(13)12(17)7-3-4-9(14)10(15)5-7/h3-5,8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUSBRQRAAHHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a common reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different halogenated derivatives, while reduction reactions typically produce alcohols.

Scientific Research Applications

Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms, along with the ester group, play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key features of Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate with similar β-keto esters:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Ring) Key Functional Groups
This compound C₁₂H₁₁BrCl₂O₃ 353.8 3,4-dichloro Bromo, ketone, ester
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 3,4-dichloro Ketone, ester
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 2,4-dichloro Ketone, ester
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 2,6-dichloro Ketone, ester
Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate C₁₂H₁₁ClF₂O₃ 276.66 4-chloro Difluoro, ketone, ester

Key Observations :

  • Halogen Substitution: The target compound’s bromine substituent distinguishes it from analogues bearing only chlorine or fluorine. Bromine’s larger atomic radius and polarizability enhance its leaving-group ability, making it more reactive in nucleophilic substitutions compared to non-brominated analogues .
  • Phenyl Ring Substitution: The 3,4-dichlorophenyl group (meta/para positions) creates distinct electronic effects compared to 2,4-dichloro (ortho/para) or 2,6-dichloro (ortho/ortho) isomers.
  • Fluorinated Analogues: Compounds like Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate exhibit enhanced metabolic stability due to fluorine’s electronegativity, but reduced reactivity compared to brominated derivatives .

Biological Activity

Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a bromine atom and a dichlorophenyl group. Its molecular formula is C12H10BrCl2O3, and it features both ketone and ester functional groups, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC12H10BrCl2O3
Molecular Weight337.06 g/mol
CAS Number75381-58-7
Chemical StructureStructure

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including acylation reactions and the use of organocatalysts. A common approach involves the reaction of ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate with bromoacetyl derivatives under controlled conditions to yield the desired product with high purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound against various pathogens. For instance:

  • Mycobacterium tuberculosis : Certain derivatives exhibited significant inhibitory effects, achieving up to 99% inhibition at low concentrations (micrograms per milliliter) .
  • Plasmodium falciparum : The compound demonstrated promising antimalarial activity, indicating its potential as a lead compound for developing new antimalarial drugs .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies showed that it could inhibit cell proliferation in various cancer cell lines:

  • HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value of 0.058 µM , indicating potent antiproliferative activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of halogen substituents (bromine and chlorine) plays a crucial role in enhancing its biological efficacy. Comparative studies with similar compounds have shown that variations in halogen positioning and type can lead to significant differences in activity profiles.

Compound NameActivity Profile
This compoundHigh inhibition against Mycobacterium tuberculosis
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrateModerate antimalarial activity
Ethyl 2-chloro-3-(dichlorophenyl)-butanoateReduced cytotoxicity compared to brominated analogs

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives based on this compound showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential role in treating drug-resistant tuberculosis .
  • Anticancer Research : Research conducted on the anticancer effects revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways, providing insights into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 2
Ethyl 3-bromo-4-(3,4-dichlorophenyl)-4-oxobutanoate

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